(2-Methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
The compound (2-Methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)(4-phenylpiperazin-1-yl)methanone is a complex heterocyclic molecule. It belongs to the class of pyrimido[1,2-a]benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[1,2-a]benzimidazoles typically involves the condensation of appropriate aldehydes with o-phenylenediamine and β-ketoesters under reflux conditions . The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The specific synthetic route for (2-Methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)(4-phenylpiperazin-1-yl)methanone involves the reaction of 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole with 4-phenylpiperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimido ring, converting it to a dihydropyrimidine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
The compound has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (2-Methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cell membrane receptors, modulating signal transduction pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole
- 4-(4-Methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone
- 4-(2,4-Dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone
Uniqueness
The uniqueness of (2-Methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)(4-phenylpiperazin-1-yl)methanone lies in its dual aromatic systems and the presence of both pyrimido and piperazine rings. This structural complexity allows for diverse biological activities and potential therapeutic applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C28H27N5O |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
(2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C28H27N5O/c1-20-25(27(34)32-18-16-31(17-19-32)22-12-6-3-7-13-22)26(21-10-4-2-5-11-21)33-24-15-9-8-14-23(24)30-28(33)29-20/h2-15,26H,16-19H2,1H3,(H,29,30) |
InChI Key |
FTZGBFQVEWGCTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6 |
Origin of Product |
United States |
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